
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate, also known as EDBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate is not fully understood, but studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has been shown to bind to the DNA-topoisomerase II complex, leading to the formation of DNA cleavage complexes and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Studies have also suggested that this compound may have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate is its potent cytotoxicity towards cancer cells, making it a promising candidate for the development of anti-cancer drugs. Moreover, this compound exhibits minimal toxicity towards normal cells, reducing the risk of side effects. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for the research and development of Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate. One potential direction is the optimization of the synthesis method to improve the yield and scalability of this compound production. Another direction is the exploration of this compound's potential applications in other fields, such as materials science and organic synthesis. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate can be synthesized through a multi-step reaction process, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-mercaptobenzothiophene to yield 2-(4-chlorobenzoyl)thiophene. The final step involves the reaction of 2-(4-chlorobenzoyl)thiophene with ethyl 2-bromo-2-methylpropanoate in the presence of a base to produce this compound.
Scientific Research Applications
Ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
properties
CAS RN |
69747-92-8 |
|---|---|
Molecular Formula |
C18H18O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-(5,5-dioxodibenzothiophen-4-yl)oxy-2-methylpropanoate |
InChI |
InChI=1S/C18H18O5S/c1-4-22-17(19)18(2,3)23-14-10-7-9-13-12-8-5-6-11-15(12)24(20,21)16(13)14/h5-11H,4H2,1-3H3 |
InChI Key |
IDLRSPVDXGCXAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C23 |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C23 |
Other CAS RN |
69747-92-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)



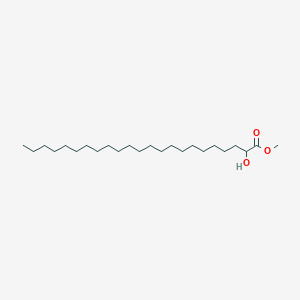
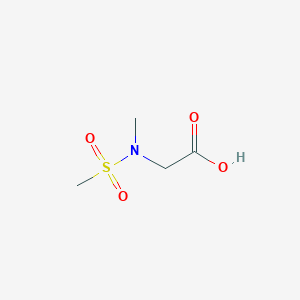
acetic acid](/img/structure/B186533.png)

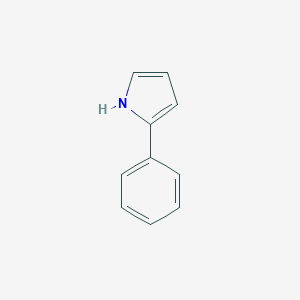

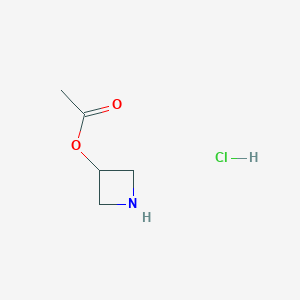
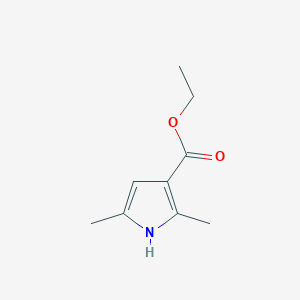
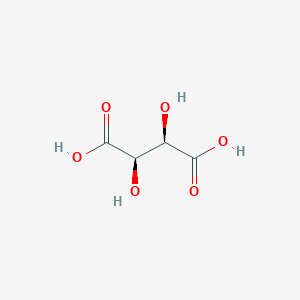
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)